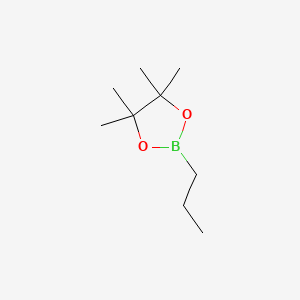

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .

Mode of Action

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as palladium and copper catalysts, facilitating reactions like the borylation of benzylic C-H bonds and the hydroboration of alkynes and alkenes . These interactions are crucial for the synthesis of complex organic molecules, making this compound an essential tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression. For instance, its role in hydroboration reactions can impact the synthesis of biologically active molecules, thereby affecting cellular metabolism and signaling . Additionally, its interaction with various enzymes can lead to changes in cellular activities, highlighting its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal catalysts such as palladium and copper. These complexes facilitate the activation or inhibition of enzymatic reactions, leading to changes in gene expression and metabolic pathways . The compound’s ability to form stable boron-carbon bonds is central to its mechanism of action, enabling it to participate in a wide range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over time, affecting its long-term efficacy in biochemical reactions . Studies have shown that its stability is influenced by factors such as temperature and exposure to air, which can lead to gradual degradation and reduced activity in prolonged experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and other adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in the hydroboration and borylation reactions, which are essential for the synthesis of complex organic molecules . These reactions can influence metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with enzymes and other biomolecules . This localization is crucial for its activity and function in biochemical reactions, ensuring that it reaches the appropriate sites of action.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane (CAS No. 67562-19-0) is a boron-containing compound with a molecular formula of CHBO and a molecular weight of 170.06 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

The biological activity of this compound primarily revolves around its role as a boron-based reagent in organic synthesis and medicinal chemistry. Boron compounds have been implicated in various biochemical processes due to their ability to form stable complexes with biomolecules. The dioxaborolane structure allows for the formation of reactive intermediates that can interact with biological targets.

Antiparasitic Activity

Research indicates that derivatives of dioxaborolanes exhibit promising antiparasitic properties. For instance, studies on related compounds suggest that modifications in the dioxaborolane structure can enhance activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Cytotoxicity and Selectivity

Investigations into the cytotoxic effects of dioxaborolanes have revealed varying degrees of selectivity against cancer cell lines. For example, certain analogs demonstrate significant cytotoxicity towards specific cancer types while sparing normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Case Studies

- Antimalarial Activity : A study focused on optimizing dioxaborolane derivatives highlighted the compound's potential in inhibiting PfATP4, a critical enzyme in the malaria parasite's lifecycle. The optimized compounds showed enhanced efficacy in mouse models, indicating a promising avenue for developing new antimalarial drugs .

- Cytotoxic Studies : In vitro studies demonstrated that certain dioxaborolane derivatives exhibited potent cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is extensively used as a reagent in organic synthesis. Its boron-containing structure facilitates the formation of various boron-containing compounds which are vital in the synthesis of complex organic molecules.

| Application Area | Description |

|---|---|

| Reagent for Boronic Esters | Utilized in the preparation of boronic esters which are crucial for Suzuki coupling reactions. |

| Synthesis of Fluorophores | Acts as a precursor for developing fluorescent probes used in biological imaging. |

Drug Development

The compound plays a significant role in medicinal chemistry. Its boron-containing framework enhances the efficacy and targeting of boron-based pharmaceuticals.

| Study | Findings |

|---|---|

| Boronic Acids in Drug Design | Research indicates that compounds similar to this compound improve drug delivery systems and targeting mechanisms . |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings with enhanced properties.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Improved durability and resistance to degradation due to the incorporation of boron compounds. |

| Coatings | Enhanced adhesion and thermal stability . |

Bioconjugation

The compound is valuable in bioconjugation processes where biomolecules are attached to surfaces or other compounds.

| Application | Description |

|---|---|

| Bioconjugation Techniques | Facilitates the attachment of proteins or nucleic acids to surfaces for biosensor applications . |

Fluorescent Probes

Its unique properties allow it to be utilized in creating fluorescent probes that are essential tools in imaging and diagnostics.

| Probe Type | Application |

|---|---|

| Fluorescent Markers | Used for cellular imaging and tracking biological processes . |

Case Study 1: Synthesis of Boronic Esters

A study demonstrated the use of this compound in synthesizing various boronic esters through Suzuki coupling reactions. The yields were significantly improved compared to traditional methods due to the compound's reactivity.

Case Study 2: Drug Development

Research on boron-based drugs has shown that incorporating this compound enhances the selectivity and potency against specific cancer cells. The study reported increased efficacy when used in conjunction with other therapeutic agents.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSWCGATJFXUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435589 | |

| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-19-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.